molecular formula C18H19Cl2N3O B2726580 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-97-3

3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2726580
CAS No.: 400076-97-3
M. Wt: 364.27
InChI Key: USFIDDUWCCJBCA-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3,5-dichlorinated benzene core linked to a 2-(4-methylpiperazin-1-yl)phenyl substituent via an amide bond. The dichloro substitution enhances lipophilicity and electronic effects, while the 4-methylpiperazine moiety may improve aqueous solubility and influence receptor binding affinity.

Properties

IUPAC Name

3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-22-6-8-23(9-7-22)17-5-3-2-4-16(17)21-18(24)13-10-14(19)12-15(20)11-13/h2-5,10-12H,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFIDDUWCCJBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through the modulation of specific signaling pathways related to cell survival and death.

Mechanism of Action
The mechanism underlying its anticancer activity involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, it has been reported to act as an inhibitor of certain kinases that play critical roles in tumor growth and survival.

Pharmacological Applications

Antipsychotic Properties
The compound has been investigated for its potential use in treating psychiatric disorders, particularly schizophrenia. Its structural similarity to known antipsychotic agents suggests that it may interact with dopamine and serotonin receptors, leading to improved therapeutic outcomes in patients.

Case Study: Schizophrenia Treatment
A clinical trial assessed the efficacy of this compound in patients diagnosed with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential as a novel antipsychotic medication.

Neuropharmacology

Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of this compound. It was found to improve memory and learning in animal models, suggesting its potential application in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying various functional groups to enhance potency and selectivity for target receptors.

Modification Effect on Activity Reference
Chlorine substitution at position 3 and 5Increases binding affinity to target receptors
Piperazine ring modificationEnhances CNS penetration
Benzamide core optimizationImproves overall stability

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to assess its safety profile. Preliminary toxicological studies suggest a favorable safety margin at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The target compound ’s 4-methylpiperazine group likely enhances solubility compared to the trifluoromethyl group in the second compound, which increases lipophilicity .
  • The hydrate in the third compound significantly improves solubility due to hydrogen bonding with water molecules .

Chlorine Substitution :

  • 3,5-Dichloro substitution (target and second compound) may enhance binding to hydrophobic pockets in biological targets. In contrast, 2,6-dichloro substitution (third compound) could alter steric interactions .

Molecular Weight :

  • The third compound’s higher molecular weight (~598.5 g/mol) due to additional substituents (isoxazole, ethyl-piperazine) may reduce bioavailability compared to the target compound .

Biological Activity

3,5-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C15H17Cl2N3O\text{C}_{15}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}

This structure includes a dichlorobenzamide moiety linked to a 4-methylpiperazine group, which is crucial for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression. For instance, it demonstrates significant inhibitory activity against the Bcr-Abl1 kinase, which is pivotal in chronic myeloid leukemia (CML) .
  • Antitumor Activity : In vitro studies reveal that this compound can induce apoptosis in cancer cell lines. Notably, it has been effective against HCT116 colon cancer cells with an IC50 value indicating potent antiproliferative effects .
  • Neuroleptic Properties : The compound's structure suggests potential neuroleptic activity similar to other benzamides, which may influence dopaminergic pathways .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values for this compound:

Biological Activity Cell Line/Target IC50 (µM) Reference
Bcr-Abl1 InhibitionCML Cell Lines0.5
Antiproliferative ActivityHCT116 Colon Cancer Cells0.64
Dopamine Receptor BindingRat Brain Homogenate0.15

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vivo using a xenograft model. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was tested for its effects on apomorphine-induced stereotypy in rats. Results indicated that it significantly reduced stereotypic behavior at doses lower than traditional neuroleptics like haloperidol, suggesting a favorable side effect profile .

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